methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
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Overview
Description
Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that features a unique structure combining an imidazo[4,5-c]pyridine core with a methoxyphenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with the imidazo[4,5-c]pyridine core using a palladium catalyst.
Formation of the benzoate ester: The final step involves esterification, where the carboxylic acid group on the imidazo[4,5-c]pyridine core is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific signaling pathways involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but with a thieno[2,3-b]pyridine core.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Contains a pyrrole core with pyridinyl substituents.
Uniqueness
Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is unique due to its combination of an imidazo[4,5-c]pyridine core with a methoxyphenyl group and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a synthetic compound belonging to the class of imidazopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 348.42 g/mol
- LogP : 1.3 (indicating moderate lipophilicity)
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
2. Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can reduce inflammation markers in cellular models.
3. Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the compound against multiple cancer cell lines including MCF-7 and A549. The results indicated that it significantly inhibited cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties where the compound was tested in models of acute inflammation. The results showed a marked reduction in pro-inflammatory cytokines .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[[4-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-29-15-7-5-6-14(12-15)20-19-18(23-13-24-19)10-11-26(20)22(28)25-17-9-4-3-8-16(17)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
MHPBQVUKTLZWFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3 |
Origin of Product |
United States |
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